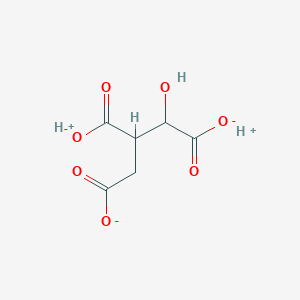
Dihydrogen isocitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isocitrate(1-) is a tricarboxylic acid monoanion. It is a conjugate base of an isocitric acid. It is a conjugate acid of an isocitrate(2-).
Applications De Recherche Scientifique
Cancer Research
Role in Tumor Metabolism
Dihydrogen isocitrate is closely linked to the activity of isocitrate dehydrogenases (IDH), which are pivotal in cellular metabolism. Mutations in IDH1 and IDH2 have been implicated in various cancers, particularly gliomas and acute myeloid leukemia (AML). These mutations lead to the accumulation of D-2-hydroxyglutarate (D-2-HG), an oncometabolite that can inhibit alpha-ketoglutarate-dependent enzymes, contributing to a hypermethylated state of DNA and histones, which promotes oncogenesis .
Case Study: IDH Mutations in Gliomas
Research has shown that patients with IDH1 mutations in gliomas exhibit prolonged survival compared to those with wild-type IDH1. The presence of D-2-HG has been associated with altered metabolic pathways that favor tumor growth . The ability of D-2-HG to inhibit lactate dehydrogenase also disrupts glucose metabolism in T cells, leading to impaired immune responses against tumors .
Neuroprotection
Protection Against Oxidative Stress
This compound has been identified as a protective agent for dopaminergic neurons under oxidative stress conditions. Studies indicate that IDH activity mitigates reactive oxygen species (ROS) levels, thereby preserving neuronal integrity. In models of Parkinson's disease (PD), cell-permeable derivatives of isocitrate have demonstrated significant neuroprotective effects by reducing oxidative stress and promoting neuronal survival .
Case Study: DJ-1 Dysfunction in Parkinson's Disease
In experiments involving Drosophila and mammalian models, it was observed that enhancing IDH function or administering trimethyl isocitrate (a derivative of this compound) improved resistance to oxidative stress in dopaminergic cells lacking DJ-1, a protein associated with familial PD. This highlights the therapeutic potential of this compound derivatives in neurodegenerative diseases .
Metabolic Regulation
Influence on Insulin Secretion
This compound plays a role in glucose metabolism and insulin secretion. IDH1 has been proposed to function within an anaplerotic cycle that links glucose-derived pyruvate to citrate and subsequently to this compound, facilitating the production of NADPH. This process is crucial for maintaining cellular redox balance and promoting insulin secretion from pancreatic beta cells .
Case Study: Transgenic Mouse Models
Transgenic mice overexpressing IDH1 exhibited metabolic disturbances such as fatty liver and hyperlipidemia, underscoring the enzyme's role in metabolic regulation and its potential implications for obesity-related pathologies .
Propriétés
Formule moléculaire |
C6H7O7- |
|---|---|
Poids moléculaire |
191.12 g/mol |
Nom IUPAC |
hydron;1-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/p-1 |
Clé InChI |
ODBLHEXUDAPZAU-UHFFFAOYSA-M |
SMILES canonique |
[H+].[H+].C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















